

# Independent Review of the PANDEX Trial: Dexamethasone in Pancreatic Surgery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pandex   |           |
| Cat. No.:            | B1620125 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial data is paramount. This guide provides an objective comparison of the outcomes from the **PANDEX** trial, a notable study investigating the use of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. We will delve into the experimental data, methodologies, and a visual representation of the trial's workflow to offer a comprehensive overview of its findings.

## **Unpacking the PANDEX Trial's Core Findings**

The **PANDEX** trial was a multicenter, double-blind, randomized controlled study designed to assess whether a single intravenous dose of dexamethasone administered after the induction of anesthesia could reduce postoperative complications in patients undergoing pancreaticoduodenectomy.[1][2][3] The primary hypothesis was that the anti-inflammatory properties of dexamethasone could lead to improved short-term outcomes for these patients.[1]

The study's primary outcome was the Comprehensive Complication Index (CCI) score within the first 30 days post-operation.[1][4] Secondary outcomes included the incidence of major complications (defined as Clavien-Dindo grade ≥III), postoperative pancreatic fistula (POPF), infection rates, length of hospital stay, and mortality within 30 and 90 days.[1]

# **Quantitative Data Summary**

The results of the **PANDEX** trial indicated that while there was a trend towards a reduction in the primary outcome, the difference was not statistically significant.[4][5] The following tables



summarize the key quantitative findings from the trial, comparing the dexamethasone group to the placebo group.

Table 1: Primary and Key Secondary Outcomes

| Outcome                                           | Dexamethason<br>e Group<br>(n=134) | Placebo Group<br>(n=131) | Mean<br>Difference<br>(95% CI)     | P-value |
|---------------------------------------------------|------------------------------------|--------------------------|------------------------------------|---------|
| Mean CCI Score<br>(SD)                            | 14.0 (17.5)                        | 17.9 (20.3)              | -3.8 (-8.4 to 0.7)                 | 0.100   |
| Major<br>Complications<br>(Clavien-Dindo<br>≥III) | 12.7%                              | 16.0%                    | Risk Ratio: 0.79<br>(0.44 to 1.43) | 0.439   |
| Postoperative Pancreatic Fistula (POPF)           | 25.4%                              | 31.3%                    | Risk Ratio: 0.81<br>(0.55 to 1.19) | 0.286   |

Data sourced from the published results of the **PANDEX** trial.[4][5]

## **Experimental Protocol of the PANDEX Trial**

The **PANDEX** trial was an investigator-initiated, multicentric, prospective, randomized, double-blinded, placebo-controlled, pragmatic study.[1][2][3]

Patient Population: The trial enrolled 300 adult patients scheduled for elective pancreaticoduodenectomy across seven high-volume centers in China.[1][2] Inclusion criteria stipulated that patients be at least 18 years of age and provide written informed consent.[2] Exclusion criteria included the recent use of systemic glucocorticoids, distant metastases, high operative risk (ASA score  $\geq$  4), and enrollment in other clinical trials.[2]

Randomization and Blinding: On the day of surgery, enrolled patients were randomized to one of two groups.[2] The study was double-blinded, meaning neither the patients nor the healthcare providers knew who was receiving the active treatment versus the placebo.[2]







Intervention: Patients in the intervention group received a single intravenous bolus of 0.2 mg/kg dexamethasone within 5 minutes after the induction of anesthesia.[1][4] The control group received an equivalent volume of saline placebo.[1][4]

Outcome Assessment: The primary outcome, the Comprehensive Complication Index (CCI) score, was calculated within 30 days of the operation.[1] Secondary outcomes, including major complications, POPF, infections, and mortality, were also assessed within this timeframe, with mortality also being tracked at 90 days.[1]

## **PANDEX Trial Workflow**

The following diagram illustrates the workflow of the **PANDEX** trial, from patient screening and enrollment to the final analysis of outcomes.





Click to download full resolution via product page

Caption: Workflow of the PANDEX clinical trial.



## Conclusion

The **PANDEX** trial provides valuable insights into the role of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. While the primary endpoint of a statistically significant reduction in the Comprehensive Complication Index was not met, the data provides a basis for further investigation, particularly in specific patient subgroups.[4][5] The detailed methodology and transparent reporting of the **PANDEX** trial serve as a crucial resource for researchers and clinicians in the field of pancreatic surgery and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The effect of perioperative of dexamethasone on postoperative complications after pancreaticoduodenectomy (PANDEX): a study protocol for a pragmatic multicenter randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of perioperative of dexamethasone on postoperative complications after pancreaticoduodenectomy (PANDEX): a study protocol for a pragmatic multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Perioperative Dexamethasone on Postoperative Complications After Pancreaticoduodenectomy: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Review of the PANDEX Trial: Dexamethasone in Pancreatic Surgery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620125#independent-replication-of-published-pandex-research-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com